molecular formula C15H25NOS B4265024 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide

5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide

Cat. No. B4265024
M. Wt: 267.4 g/mol
InChI Key: XASMPPLDTSJMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that is used in the treatment of various cancers. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in the treatment of other types of cancers such as pancreatic neuroendocrine tumors, hepatocellular carcinoma, and breast cancer.

Mechanism of Action

5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide inhibits the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer because tumors require a blood supply to grow and spread. 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. It has also been shown to inhibit angiogenesis and induce apoptosis in cancer cells. 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been shown to have a good safety profile and has been well-tolerated in clinical trials.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has several advantages for lab experiments. It has been well-studied and has been shown to have potent anti-tumor activity in preclinical studies. It has also been used in several clinical trials and has been shown to have a good safety profile. However, there are also some limitations to using 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide in lab experiments. It is a small molecule tyrosine kinase inhibitor and may not be effective in all types of cancers. It may also have off-target effects that could affect the results of experiments.

Future Directions

There are several future directions for the study of 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide. One area of research is the identification of biomarkers that can predict which patients will respond to 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide treatment. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide. There is also a need for the development of new tyrosine kinase inhibitors that can overcome the limitations of 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide and be effective in a wider range of cancers.

Scientific Research Applications

5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been extensively studied for its anti-tumor activity and has been shown to inhibit the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. It has been used in the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, hepatocellular carcinoma, and breast cancer. 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been shown to have potent anti-tumor activity in preclinical studies and has been used in several clinical trials.

properties

IUPAC Name

5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NOS/c1-7-12-8-11(9-18-12)13(17)16-15(5,6)10-14(2,3)4/h8-9H,7,10H2,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASMPPLDTSJMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.